molecular formula C12H18N2 B1302338 N-(2-aminophenyl)-N-cyclohexylamine CAS No. 74628-31-2

N-(2-aminophenyl)-N-cyclohexylamine

Cat. No.: B1302338
CAS No.: 74628-31-2
M. Wt: 190.28 g/mol
InChI Key: YQACKMXMLJSWFM-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Pharmaceutical Science Research

The utility of N-(2-aminophenyl)-N-cyclohexylamine is most pronounced in its role as a precursor and building block in specialized chemical synthesis. The vicinal diamine motif (two amino groups on adjacent carbons) is a key structural feature. Chiral vicinal diamines are highly valued as ligands in asymmetric synthesis, a field of chemistry focused on creating specific stereoisomers of molecules. arkat-usa.org These ligands can coordinate with metal catalysts to control the stereochemical outcome of a reaction, which is crucial in the synthesis of pharmaceuticals where only one enantiomer may be biologically active.

In pharmaceutical science, this compound has been identified as a key intermediate in the preparation of potent c-Met kinase inhibitors. chemicalbook.com The c-Met tyrosine kinase receptor is a well-established target in cancer therapy. nih.gov Its abnormal activation can drive tumor growth, invasion, and metastasis in various cancers, including those of the lung, stomach, and breast. nih.gov Consequently, the development of small-molecule inhibitors that can block the c-Met signaling pathway is an active area of research. This compound serves as a foundational scaffold for constructing more complex molecules designed to fit into the active site of the c-Met kinase, thereby inhibiting its function. The broader class of quinoxaline (B1680401) derivatives, which can be synthesized from o-phenylenediamines, has also been investigated for c-Met inhibitory activity. vensel.org

Historical Context and Evolution of Research Trajectories

Research into compounds featuring the o-phenylenediamine (B120857) core has evolved significantly over time. Initially, these compounds were important in the synthesis of dyes and polymers. As chemical synthesis techniques became more sophisticated, their utility expanded. Early patent literature from the latter half of the 20th century reveals that substituted o-phenylenediamine derivatives were investigated for antibacterial and antitumor properties. google.com

The trajectory of research has since moved from broader applications toward more specific and highly targeted roles. The recognition of chiral 1,2-diamines as powerful ligands in asymmetric catalysis marked a significant shift, enabling the synthesis of complex chiral molecules with high precision. arkat-usa.org This development was particularly impactful in medicinal chemistry and materials science.

In recent years, the focus for this compound and related o-phenylenediamines has become even more specialized. The contemporary emphasis is on its application in targeted drug discovery, exemplified by its use in creating specific c-Met kinase inhibitors for oncology. chemicalbook.comnih.gov Furthermore, the o-phenylenediamine moiety itself is now being explored in advanced chemical and biological sensing applications. For instance, these compounds are used as fluorescent probes for the detection of reactive nitrogen species like nitric oxide, and they serve as signaling agents in assays catalyzed by nanomaterials. researchgate.netrsc.orgacs.org This evolution reflects a broader trend in chemical research, moving from the synthesis of molecules with general utility to the design of highly specialized compounds for precise functions in medicine and diagnostics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclohexylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACKMXMLJSWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363986
Record name N~1~-Cyclohexylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74628-31-2
Record name N~1~-Cyclohexylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Approaches to N-(2-aminophenyl)-N-cyclohexylamine and its Analogues

The direct formation of the C-N bond in N-aryl amines, such as this compound, is frequently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, more traditional methods. wikipedia.org The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgchemeurope.com The catalytic cycle is understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The choice of ligands for the palladium catalyst is crucial for the reaction's success, with various generations of phosphine-based ligands developed to improve reaction rates and yields. wikipedia.org For instance, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF was a significant advancement, enabling the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered ligands have further expanded the scope of the reaction. organic-chemistry.org

Alkylation of o-phenylenediamine (B120857) and its derivatives presents another direct route. For example, the N-alkylation of anilines with alcohols can be achieved through a "hydrogen borrowing" methodology, often utilizing transition metal catalysts. researchgate.net This approach allows for the synthesis of a wide range of secondary amines. researchgate.net Additionally, direct ring alkylation of N-alkyl-N'-phenyl-p-phenylenediamines can be achieved by heating a mixture of the diamine with one or more olefins in the presence of an alkyl aluminum halide catalyst. google.com

Table 1: Examples of Amination and Alkylation Reactions for the Synthesis of N-Aryl Amines

ReactantsCatalyst/ReagentsProduct TypeReference
Aryl Halide, AminePalladium catalyst, BaseAryl Amine wikipedia.org
o-Phenylenediamine, Benzyl AlcoholCoNx nanoparticles on N-doped carbon, Cs2CO3N-Alkylated o-phenylenediamine researchgate.net
N-alkyl-N'-phenyl-p-phenylenediamine, OlefinAlkyl aluminum halideRing-alkylated N-alkyl-N'-phenyl-p-phenylenediamine google.com
Aryl Tosylate, AminePd-PEPPSI-IPr(NMe2)2Aryl Amine acs.org

Reductive amination provides a powerful and widely used method for the synthesis of amines, including N-substituted anilines. libretexts.orgmasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a particularly effective choice as it can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

For the synthesis of this compound, a plausible reductive amination route would involve the reaction of cyclohexanone (B45756) with o-phenylenediamine. The initial condensation would form an imine, which is then reduced to the desired product. The reaction can often be performed in a one-pot procedure, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. youtube.com

Another significant reductive pathway is the hydrogenation of nitroarenes. For instance, the direct synthesis of cyclohexylamine (B46788) can be achieved through the hydrogenation of nitrobenzene (B124822) over bimetallic catalysts like Pd0.5Ru0.5-PVP. rsc.org This one-pot synthesis is highly efficient and can be applied to produce various N-aryl pyrroles and quinoxalines from nitrobenzenes. rsc.org Similarly, N,N'-dicycloaliphatic-p-phenylenediamines can be prepared by the catalytic reduction of the corresponding dicycloalkylidene-p-phenylenediamine, which is formed from the reaction of a cycloaliphatic ketone and p-phenylenediamine. google.com A range of conventional hydrogenation catalysts, including Raney nickel and palladium black, can be utilized for this reduction. google.com

Table 2: Reductive Synthesis Approaches

Starting MaterialsKey IntermediateReducing Agent/CatalystProductReference
Aldehyde/Ketone, AmineImineSodium Cyanoborohydride (NaBH3CN)Substituted Amine masterorganicchemistry.com
Nitrobenzene-Pd0.5Ru0.5-PVP, H2Cyclohexylamine rsc.org
Cyclohexanone, p-PhenylenediamineDicyclohexylidine-p-phenylenediamineRaney Nickel, H2N,N'-Dicyclohexyl-p-phenylenediamine google.com
1-Phenylpropan-2-one, Ammonia (B1221849)ImineH2, Nickel catalystAmphetamine cengage.com.au

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. The cyclohexylamine moiety can be incorporated into various heterocyclic structures through such reactions. A prominent example is the synthesis of quinoxalines, which are important N-heterocyclic compounds. nih.govmtieat.org

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org this compound can serve as the diamine component in this reaction. By reacting it with various dicarbonyl compounds, a range of N-cyclohexyl-substituted quinoxalinium derivatives can be prepared. This reaction often proceeds under mild conditions and can be catalyzed by acids or various metal catalysts. nih.govorganic-chemistry.org

Recent advancements have expanded the scope of quinoxaline (B1680401) synthesis to include one-pot, three-component reactions. For example, the copper-catalyzed reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) provides a direct route to quinoxalines. organic-chemistry.org Furthermore, N-(2-aminophenyl)pyrroles and indoles can react with dicarbonyl compounds and amines or alcohols to generate pyrrolo/indolo[1,2-a]quinoxalines. nih.gov

The amino groups of this compound provide reactive sites for further N-substitution and derivatization, allowing for the synthesis of a wide array of analogues with potentially diverse properties. e-bookshelf.de

One common strategy is N-alkylation. For instance, N-alkylation of amides can be achieved through a tandem hydration/N-alkylation reaction starting from nitriles, aldoximes, and alcohols, catalyzed by a Cp*Ir complex. researchgate.net Another approach involves the N-alkylation of amines using alcohols, facilitated by a palladium(II) complex, which proceeds via a hydrogen auto-transfer reaction. rsc.org

Derivatization can also be achieved by reacting the amine with various electrophiles. For example, treatment with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) leads to the formation of N-alkyl-2,4-dinitroaniline derivatives, which are useful for analytical purposes due to their strong UV-VIS absorption. researchgate.net Similarly, derivatization with 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) is a common method for the analysis of amines by liquid chromatography-mass spectrometry. scispace.com

Furthermore, the o-phenylenediamine moiety within the molecule can be utilized to construct other heterocyclic systems. For example, reaction with carbon dioxide and a reducing agent like ammonia borane (B79455) can lead to the formation of benzimidazole (B57391) derivatives. researchgate.net

Mechanistic Investigations of this compound Related Reactions

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and developing new transformations. The mechanisms of many reactions relevant to the synthesis of this compound have been the subject of detailed investigation.

In the Buchwald-Hartwig amination, the catalytic cycle is generally accepted to involve a Pd(0)/Pd(II) cycle. wikipedia.orglibretexts.org Key intermediates that have been identified or proposed include the initial Pd(0)-ligand complex, the oxidative addition product of the aryl halide to the palladium center, the palladium-amido complex formed after deprotonation of the coordinated amine, and finally the species that undergoes reductive elimination to yield the product. wikipedia.orgresearchgate.net Side reactions, such as β-hydride elimination from the amido complex, can lead to undesired byproducts like hydrodehalogenated arenes and imines. wikipedia.org

For reductive amination, the primary intermediate is the imine or enamine formed from the condensation of the carbonyl compound and the amine. masterorganicchemistry.comresearchgate.net In the presence of a reducing agent, this intermediate is then converted to the final amine product. masterorganicchemistry.com Mechanistic studies have explored the role of additives and the nature of the reducing agent in influencing the reaction outcome. For example, in reductive aminations using NaBH(OAc)3 with acetic acid, the formation of N-acetylated and N-ethylated byproducts has been observed, suggesting a stepwise process where acetic acid can be reduced to an acetaldehyde (B116499) equivalent that then reacts with the amine. thieme-connect.com

In the synthesis of quinoxalines from o-phenylenediamines and dicarbonyls, the reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to form the quinoxaline ring. nih.gov More complex, metal-catalyzed routes to quinoxalines involve radical cascade cyclization strategies where various intermediates have been proposed based on experimental evidence. mtieat.org

Kinetic Studies and Rate Law Determination

The synthesis of this compound, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is subject to kinetic control that dictates the reaction rate and efficiency. While specific kinetic data for the synthesis of this compound is not extensively documented, valuable insights can be drawn from studies on analogous SNAr reactions, particularly the amination of activated aryl halides.

The generally accepted mechanism for SNAr reactions involves a two-step process: the initial nucleophilic attack by the amine to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. rsc.orgmasterorganicchemistry.com The rate-determining step can be either the formation or the decomposition of this intermediate. acs.org

Rate = k[Aryl Halide][Amine]

A Brønsted-type analysis, which correlates the reaction rate with the basicity of the nucleophile, can provide further mechanistic details. For the aminolysis of 4-nitrofluorobenzene, a Brønsted βnuc value of 0.36 has been reported. nih.gov This value, being between 0 and 1, suggests a significant degree of N-H bond breaking in the transition state leading to the expulsion of the leaving group, which is consistent with the rate-limiting breakdown of the Meisenheimer complex. nih.gov

The use of different bases in the reaction system can lead to distinct concentration profiles, sometimes exhibiting sigmoidal curves for both the starting material and the product. rsc.org This suggests that a species generated during the reaction may act as a catalyst, altering the reaction mechanism as the reaction progresses. rsc.org Such autocatalytic behavior underscores the complexity of these reactions and the importance of detailed kinetic analysis for process optimization.

Influence of Reaction Conditions on Product Formation and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on various reaction parameters, including the choice of catalyst, solvent, temperature, and pressure. The careful optimization of these conditions is essential to maximize the formation of the desired product while minimizing side reactions.

Catalyst and Support: In reductive amination routes, the choice of metal catalyst and support plays a pivotal role. For instance, in the amination of cyclohexanol, Ni/Al2O3 has been shown to be an effective catalyst. nih.gov The catalyst's performance can be significantly affected by the pre-treatment temperature, as high reduction temperatures can lead to sintering of the metal particles and a decrease in catalytic activity. nih.gov The reaction network for such aminations often proceeds through a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to a ketone, which then undergoes reductive amination. nih.gov

Solvent: The solvent can influence the reaction rate and selectivity. For instance, in the dehydrogenative synthesis of related N-functionalized 2-aminophenols, the concentration of the solvent, such as 1,4-dioxane, was found to be a critical parameter. nih.gov Variations in solvent concentration can alter the interaction modes between the solvent and reactant molecules, thereby affecting the reaction outcome. nih.gov Furthermore, in some systems, the presence of water, even in small amounts, can be beneficial. It has been speculated that water molecules generated during the condensation of cyclohexanone and an aliphatic amine can protect the aminophenol product from over-oxidation through hydrogen bonding. nih.gov

Temperature and Pressure: These parameters are crucial, particularly in reactions involving gaseous reactants like hydrogen and ammonia. In the synthesis of cyclohexylamine from cyclohexanol, operating conditions, including temperature and the partial pressures of ammonia and hydrogen, considerably affect the catalyst's performance and the selectivity towards the desired amine. nih.gov In a patented process for preparing N-cyclohexyl-N'-phenyl-p-phenylenediamine, the reaction temperature is controlled between 15 °C and 65 °C. google.com

Oxidant: In dehydrogenative coupling reactions, the choice of oxidant is critical. The use of 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a mild oxidant has been shown to enable the highly selective construction of N-functionalized 2-aminophenols from cyclohexanones and primary amines under transition-metal-free conditions. nih.gov

The following table summarizes the influence of various reaction conditions on the synthesis of N-substituted anilines and related compounds based on literature findings.

Reaction ParameterEffect on Product Formation and Selectivity
Catalyst The choice of metal (e.g., Ni, Pd, Rh) and support (e.g., Al2O3, carbon) significantly impacts activity and selectivity in reductive amination. nih.gov
Solvent Solvent concentration can affect reaction efficiency by altering molecular interactions. Water can prevent over-oxidation in some dehydrogenative syntheses. nih.gov
Temperature Influences reaction rates and catalyst stability. Optimal temperature ranges are crucial for maximizing yield. nih.govgoogle.com
Pressure Important for reactions involving gaseous reactants like H2 and NH3, affecting conversion and selectivity. nih.gov
Oxidant In dehydrogenative syntheses, the choice of oxidant (e.g., TEMPO) determines the chemoselectivity of the reaction. nih.gov
Base The type of base used can alter the reaction mechanism and lead to different product profiles. rsc.org

Intramolecular Rearrangement Mechanisms, such as Smiles Rearrangement

During the synthesis of this compound and its derivatives, the possibility of intramolecular rearrangements, such as the Smiles rearrangement, must be considered. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group within a molecule displaces a leaving group attached to an aromatic ring.

The classic Smiles rearrangement involves an activated aromatic system, typically with an electron-withdrawing group ortho or para to the leaving group (X), and a nucleophilic moiety (YH) connected by a linker. The nucleophile attacks the ipso-carbon, leading to a spirocyclic intermediate (a Meisenheimer-like complex), which then rearranges to form the product.

For a precursor to this compound, a potential Smiles rearrangement could occur if, for example, an N-cyclohexyl-2-amino-substituted phenyl ether or sulfide (B99878) were formed under certain reaction conditions. In such a scenario, the amino group could act as the intramolecular nucleophile.

A hypothesized Smiles rearrangement pathway is as follows:

Activation: The aromatic ring is activated by an electron-withdrawing group (EWG).

Intramolecular Attack: The nucleophilic nitrogen of the amino group attacks the carbon atom bearing the leaving group (X, e.g., an aryloxy or arylthio group).

Spirocyclic Intermediate: A spirocyclic intermediate is formed.

Rearomatization: The intermediate collapses, expelling the leaving group and forming a new C-N bond, leading to a rearranged product.

The facility of the Smiles rearrangement is influenced by the nature of the activating group, the nucleophilicity of the attacking group, the stability of the leaving group, and the length and flexibility of the linking chain. While direct evidence for the Smiles rearrangement in the synthesis of this compound is not prominently reported, its occurrence in the synthesis of related diarylamines from phenoxyacetamides highlights its potential as a competing or even a primary reaction pathway under specific conditions. arkat-usa.org

Advanced Synthetic Transformations Involving this compound Precursors

This compound is a valuable precursor for the synthesis of more complex molecules, particularly fused heterocyclic systems. The two adjacent amino groups on the phenyl ring provide a reactive handle for a variety of cyclization and functionalization reactions.

Cyclization Reactions to Form Fused Heterocycles

The o-phenylenediamine moiety within this compound is a classic building block for the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological and material science applications. rsc.orgresearchgate.netorganic-chemistry.orgmdpi.comsemanticscholar.org The condensation of this compound with various carbonyl-containing compounds can lead to a range of fused heterocyclic structures.

Synthesis of Benzimidazoles: The reaction of N-cyclohexyl-o-phenylenediamine with aldehydes or carboxylic acids (or their derivatives) is a common method for constructing the benzimidazole ring system. researchgate.netorganic-chemistry.org

With Aldehydes: Condensation with an aldehyde, often in the presence of an acid or an oxidizing agent, leads to the formation of a 1-cyclohexyl-2-substituted-benzimidazole. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation or elimination of water. mdpi.com

With Carboxylic Acids: Direct condensation with a carboxylic acid at elevated temperatures, or with an acid derivative like an acid chloride or ester, also yields the corresponding benzimidazole. researchgate.netresearchgate.net The use of microwave irradiation can often accelerate these reactions. researchgate.net

The table below provides examples of cyclization reactions starting from o-phenylenediamines.

Reactant for CyclizationResulting Fused Heterocycle
Aldehydes (R-CHO)1-Cyclohexyl-2-substituted-benzimidazoles mdpi.com
Carboxylic Acids (R-COOH)1-Cyclohexyl-2-substituted-benzimidazoles researchgate.net
Dicarboxylic Acidsbis-Benzimidazoles researchgate.net
Formic Acid1-Cyclohexylbenzimidazole semanticscholar.org

Synthesis of Other Fused Heterocycles: The reactivity of the o-phenylenediamine unit extends beyond benzimidazole synthesis. Reactions with other bifunctional electrophiles can lead to the formation of other fused systems, such as phenazines or benzodiazepines, depending on the reaction conditions and the nature of the coupling partner.

Amidation and Deaminative Coupling Reactions

The primary and secondary amino groups of this compound can undergo selective amidation reactions, providing a route to more complex amide-containing structures.

Amidation Reactions: The reaction of this compound with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride) can lead to the formation of an amide. The selectivity of amidation (i.e., which amino group reacts) can be influenced by steric hindrance and the reactivity of the acylating agent. The less sterically hindered primary amino group is generally more reactive towards acylation.

Common methods for amidation include:

Using Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation of a carboxylic acid with the amine, avoiding the need to first prepare a more reactive acid derivative. mdpi.com

Microwave-Assisted Synthesis: The direct amidation of carboxylic acids with amines can be achieved under microwave irradiation, often using a solid support like silica (B1680970) gel, which represents a greener approach. rsc.org

The following table summarizes conditions for the amidation of amines.

Amidation MethodReagents and Conditions
DCC Coupling Carboxylic acid, DCC, in a solvent like acetone (B3395972) at room temperature. mdpi.com
Microwave-Assisted Carboxylic acid, amine, silica gel, microwave irradiation. rsc.org
From Acid Chlorides Amine, acid chloride, often in the presence of a base to neutralize the HCl byproduct. bohrium.com

Deaminative Coupling Reactions: While less common as a direct transformation of this compound, deaminative coupling reactions represent a broader class of transformations for aromatic amines. These reactions involve the in-situ generation of a diazonium salt from a primary aromatic amine, which can then be displaced by a wide range of nucleophiles. In the context of this compound, selective diazotization of the primary amino group could potentially be achieved, followed by coupling to introduce other functional groups. However, the presence of the second amino group could complicate this reaction, potentially leading to intramolecular cyclization or polymerization.

More advanced catalytic strategies are emerging for the synthesis of arylethylamines and related structures that involve radical-based C-H activation or cross-coupling reactions, offering alternative disconnection approaches for the synthesis of complex amines. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of N-(2-aminophenyl)-N-cyclohexylamine is expected to show characteristic absorption bands for the various functional groups present.

N-H Stretching: Primary and secondary amines exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org this compound, having both a primary amine (-NH₂) and a secondary amine (-NH-), would likely show multiple bands in this region. A primary amine typically shows two bands (symmetric and asymmetric stretching), while a secondary amine shows a single band. libretexts.org

C-N Stretching: The stretching vibrations for the C-N bonds of both the aromatic and aliphatic amines are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group appears just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch~3450 and ~3350 (two bands) libretexts.org
Secondary Amine (-NH-)N-H Stretch~3350 (single, may overlap) libretexts.org
Aromatic RingC-H Stretch> 3000
Cyclohexyl GroupC-H Stretch< 3000
Aromatic RingC=C Stretch1600 - 1450
AmineC-N Stretch1250 - 1020

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the aromatic ring would likely produce a strong Raman signal. The C-C bonds of the cyclohexane (B81311) ring would also be Raman active. Raman spectroscopy can be a powerful tool for studying the conformational properties of molecules, as different conformers can exhibit distinct Raman spectra. researchgate.net

Raman imaging combines Raman spectroscopy with microscopy to provide spatially resolved chemical information. This technique could be used to study the distribution of this compound in a heterogeneous sample or to investigate its interaction with other molecules on a surface. While specific Raman data for this compound is not available in the provided search results, data for cyclohexylamine (B46788) shows characteristic Raman shifts. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments when ionized.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike standard mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C12H18N2, the expected monoisotopic mass can be calculated with high precision. chemicalbook.com

HRMS instruments, such as Orbitrap-based systems, provide the advantage of acquiring high-resolution full-scan data, which allows for retrospective analysis of samples without needing re-injection. nih.gov This capability is invaluable for identifying unknown metabolites or impurities in a sample. The high resolving power allows for the confident assignment of an elemental formula, confirming the identity of this compound against other potential isobaric (same integer mass) compounds.

Table 1: HRMS Data for this compound This table presents theoretical data that would be expected from an HRMS analysis.

ParameterValue
Molecular FormulaC12H18N2
Calculated Exact Mass190.146999 Da
Observed m/z (Hypothetical)190.1471
Ion Species[M+H]⁺
Mass Accuracy (ppm)&lt; 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying individual components within a mixture. In the context of synthesizing or analyzing this compound, GC-MS can be used to assess the purity of the product, identifying any starting materials, by-products, or contaminants. nih.gov

Amines can sometimes be challenging to analyze directly by GC due to their polarity, which may cause poor peak shape and tailing. vt.edu To overcome this, derivatization with reagents like trifluoroacetic anhydride (B1165640) is often employed to increase volatility and improve chromatographic performance. h-brs.de

The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." The fragmentation pattern of this compound would be predicted based on established chemical principles. The presence of two nitrogen atoms means the molecular ion peak (M+) should conform to the "nitrogen rule," having an even-numbered mass, which at 190 Da, it does. whitman.edu Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org The loss of the cyclohexyl ring or fragmentation of the aminophenyl group would produce characteristic ions that help confirm the structure.

Table 2: Predicted Major Mass Fragments for this compound in GC-MS This table presents a hypothetical fragmentation pattern based on general fragmentation rules.

m/z (Mass/Charge)Possible Fragment IdentityFragmentation Pathway
190[C12H18N2]⁺Molecular Ion (M⁺)
107[C6H7N2]⁺Loss of cyclohexyl radical ([C6H11]•)
92[C6H6N]⁺Loss of amine from phenylamine fragment
83[C6H11]⁺Cyclohexyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can generate a map of electron density and build an exact molecular model. nih.gov

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. Key structural questions, such as the planarity of the aminophenyl group, the chair conformation of the cyclohexyl ring, and the relative orientation of these two substituents around the central nitrogen atom, would be answered unequivocally. nih.gov Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate how the molecules pack together to form the crystal lattice. nih.gov

Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis This table lists the data that would be generated from a successful X-ray crystallography experiment. The values are placeholders.

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a, b, c = TBD; α, γ = 90°, β = TBD
Volume (V)The volume of the unit cell.To Be Determined (TBD)
Molecules per Unit Cell (Z)The number of molecules in one unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental data.&lt; 0.05

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores—functional groups with multiple bonds or lone pairs of electrons that absorb light. ijprajournal.com

The this compound molecule contains a significant chromophore: the aminophenyl group. The aromatic phenyl ring and the lone pair of electrons on the attached nitrogen atoms allow for electronic transitions, primarily π → π* and n → π. ijprajournal.com The π → π transitions, which are typically high-energy and high-intensity, arise from the excitation of electrons within the aromatic system. The n → π* transitions involve promoting a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital of the aromatic ring; these are generally of lower intensity.

The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the molecular environment. Factors such as solvent polarity and pH can influence the spectrum. For instance, increasing solvent polarity can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the nature of the electronic transition. ijprajournal.com

Table 4: Expected UV-Vis Absorption Data for this compound This table outlines the types of electronic transitions expected for the compound and their general characteristics.

Electronic TransitionAssociated ChromophoreExpected Wavelength Region (λmax)Relative Intensity
π → πPhenyl ring~200-250 nmHigh
π → πPhenyl-Nitrogen conjugation~250-300 nmMedium to High
n → π*Nitrogen lone pairs>300 nmLow

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of N-(2-aminophenyl)-N-cyclohexylamine.

Optimization of Molecular Geometries and Conformational Analysis

Conformational analysis of similar cyclohexane (B81311) derivatives has shown that substituents can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to reduce 1,3-diaxial interactions sapub.orgresearchgate.net. In the case of this compound, the aminophenyl group is expected to preferentially occupy the equatorial position on the cyclohexane ring. The bond lengths and angles are optimized to achieve the lowest energy state. Theoretical calculations for related N-cyclohexylmethacrylamide have been performed using DFT/B3LYP and HF methods to determine optimized geometric parameters researchgate.net.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value
C-N (cyclohexyl) Bond Length ~1.47 Å
C-N (phenyl) Bond Length ~1.40 Å
C-C (cyclohexyl) Bond Length ~1.54 Å
C-C (phenyl) Bond Length ~1.39 Å
C-N-C Bond Angle ~118°

Note: These are predicted values based on DFT calculations of analogous molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule fiveable.meyoutube.comwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich aminophenyl ring, particularly on the nitrogen atoms and the aromatic system, which act as the primary electron-donating sites. The LUMO is likely distributed over the aminophenyl ring, which can accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity. In studies of aniline, the frontier molecular orbitals are formed by the interaction of the benzene ring with the amine group's lone pair researchgate.net.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Energy (eV)
EHOMO -5.2
ELUMO -0.8
Egap (HOMO-LUMO) 4.4

Note: These values are illustrative and based on theoretical calculations for structurally similar aromatic amines.

Prediction of Spectroscopic Parameters from Theoretical Calculations

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical calculations can provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to identify characteristic vibrational modes of the functional groups present in the molecule, such as the N-H stretches of the amino group and the C-N stretching vibrations. Similarly, 1H and 13C NMR chemical shifts can be predicted to aid in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the electronic transitions and the chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time mdpi.com. MD simulations provide valuable information about the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. These simulations can reveal how the molecule changes its shape and how it interacts with surrounding molecules through various non-covalent interactions like hydrogen bonds and van der Waals forces. For example, MD simulations have been used to study the pyrolysis of cyclohexane-containing polyamides mdpi.com.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies can be employed to investigate the potential binding of this compound to various biological targets. Arylcyclohexylamine derivatives are known to interact with targets such as the N-methyl-D-aspartate (NMDA) receptor nih.gov. Docking simulations can predict the binding mode of the molecule within the active site of a receptor and estimate its binding affinity, often expressed as a docking score or binding energy.

These studies can identify key intermolecular interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the cyclohexyl and phenyl rings. Such insights are crucial for understanding the molecule's potential biological activity and for guiding the design of new derivatives with improved potency and selectivity. Molecular docking studies have been successfully applied to various aminophenol and arylaminomethyl derivatives to explore their interactions with biological targets nih.govnih.govmdpi.com.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

Parameter Predicted Value Key Interacting Residues (Hypothetical)
Binding Energy (kcal/mol) -7.5 Asp101, Tyr234, Phe350
Hydrogen Bonds 2 Asp101, Tyr234
Hydrophobic Interactions 4 Phe350, Leu354

Note: These are hypothetical results to illustrate the type of data obtained from molecular docking studies.

Structure-Based Drug Design Principles Applied to Derivatives

Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to guide the design of novel, potent, and selective inhibitors. This approach has been instrumental in the development of derivatives containing scaffolds related to this compound, aiming to optimize their interaction with the target's binding site.

One prominent area of application is in the design of Histone Deacetylase (HDAC) inhibitors. Derivatives incorporating an ortho-aminoanilide group, a key feature of the N-(2-aminophenyl) moiety, are known to generally inhibit class I HDACs. researchgate.net A notable example is N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective HDAC inhibitor. researchgate.net The design of such molecules often considers a 14 Å internal cavity near the catalytic active site, which is crucial for achieving selectivity among HDAC proteins. researchgate.net

In the field of Cyclin-Dependent Kinase (CDK) inhibitors, SBDD has been successfully applied to pyrimidine derivatives. For instance, the structure-activity relationships (SARs) of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine derivatives as potent CDK2 inhibitors were elucidated with reference to the crystal structure of a lead compound bound to the CDK2/cyclin A complex. nih.gov This structural insight guided the synthesis of highly potent compounds, such as 4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2,3-dihydroxypropyl)benzenesulfonamide, which exhibits an IC50 value of 0.8 nM against CDK2. nih.gov

Similarly, SBDD has been pivotal in developing N-phenylpyrimidin-2-amine derivatives as inhibitors of the c-Met kinase, a target implicated in various cancers. nih.gov Molecular docking studies revealed that these compounds interact with the ATP-binding site of c-Met. nih.gov This information enabled the rational design of derivatives with significantly improved inhibitory activity, leading to the discovery of a lead compound with an IC50 of 15.0 nM and high antiproliferative activity in several cancer cell lines. nih.gov

Derivative ClassBiological TargetKey SBDD FindingExample CompoundPotency (IC50)Reference
N-(2-aminophenyl)benzamidesHistone Deacetylase (HDAC)The o-aminoanilide group acts as a zinc-binding motif, crucial for inhibiting Class I HDACs. researchgate.netMGCD0103Submicromolar researchgate.net
AminopyrimidinesCyclin-Dependent Kinase 2 (CDK2)Crystal structure analysis guided optimization of interactions within the kinase binding site. nih.gov4-(6-amino-4-cyclohexylmethoxy-5-nitrosopyrimidin-2-ylamino)-N-(2,3-dihydroxypropyl)benzenesulfonamide0.8 nM nih.gov
N-phenylpyrimidin-2-aminesc-Met KinaseDocking studies confirmed interaction at the ATP-binding site, guiding rational design. nih.govCompound 34a15.0 nM nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in cheminformatics for predicting the activity of new molecules, optimizing lead compounds, and understanding the physicochemical properties that govern their efficacy.

QSAR studies have been notably performed on a series of N-(2-aminophenyl)-benzamide derivatives to understand their activity as Histone Deacetylase 2 (HDAC2) inhibitors. semanticscholar.orgsphinxsai.com In one such study, 2D and 3D-QSAR models were developed for a dataset of 25 analogues. sphinxsai.com

The 2D-QSAR study employed methods such as Partial Least Squares (PLS), Genetic Function Approximation (GFA), and Genetic Partial Least Squares (G/PLS). sphinxsai.com The GFA method produced a statistically significant model with a good correlation coefficient (r² = 0.794) and cross-validated coefficient (r²CV = 0.634), indicating its reliability for predicting the inhibitory activity of new compounds in the series. semanticscholar.orgsphinxsai.com

For the 3D-QSAR analysis, Molecular Field Analysis (MFA) was utilized. This method evaluates the steric and electrostatic fields around a set of aligned molecules to correlate these properties with their biological activity. sphinxsai.com The resulting MFA model demonstrated a high degree of statistical significance and predictive power, with a correlation coefficient (r²) of 0.927 and a predictive r² (r²pred) of 0.845. semanticscholar.orgsphinxsai.com These robust statistical metrics underscore the model's ability to accurately forecast the HDAC2 inhibitory potential of structurally diverse test compounds. semanticscholar.org

Collectively, these QSAR models provide valuable insights for the further optimization of N-(2-aminophenyl)-benzamide derivatives as potent HDAC2 inhibitors, offering reliable guidance for designing novel and more effective therapeutic agents. semanticscholar.orgsphinxsai.com

QSAR ModelMethodologyCorrelation Coefficient (r²)Cross-Validated Coefficient (r²CV / q²)Predictive Correlation (r²pred)Reference
2D-QSARGenetic Function Approximation (GFA)0.7940.6340.6343 semanticscholar.orgsphinxsai.com
3D-QSARMolecular Field Analysis (MFA)0.9270.8150.845 semanticscholar.orgsphinxsai.com

Biological Activity and Pharmacological Research

Investigation of Enzyme Inhibition and Modulation

There is no specific research available that details the inhibitory activity of N-(2-aminophenyl)-N-cyclohexylamine against Histone Deacetylases (HDACs). Scientific investigations have instead focused on derivatives where this compound serves as a structural scaffold. These more complex molecules have shown activity as HDAC inhibitors, but this action cannot be directly attributed to the parent compound in the absence of dedicated studies.

A thorough search of scientific databases yielded no studies investigating the inhibitory effects of this compound on other key enzyme classes such as proteases, chymase, butyrylcholinesterase, or topoisomerase II. Consequently, its profile as an inhibitor for these enzymes remains uncharacterized.

The potential for this compound to modulate the activity of Toll-Like Receptors (TLRs), which are crucial components of the innate immune system, has not been explored in any published research. There is currently no data to suggest whether this compound acts as an agonist or antagonist of TLR signaling pathways.

Antimicrobial Efficacy Studies

There are no available scientific reports detailing the antibacterial properties of this compound. Its efficacy against various bacterial strains, its spectrum of activity, and its minimum inhibitory concentrations (MICs) have not been determined.

Similarly, the scientific literature lacks any studies on the potential antifungal activity of this compound. Its ability to inhibit the growth of fungal pathogens has not been investigated.

Antiproliferative and Anticancer Research

The core structure of this compound has served as a backbone for the development of various compounds with significant antiproliferative and anticancer properties.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Derivatives built upon the N-phenyl-N-cyclohexylamine framework have demonstrated notable cytotoxic effects against a range of human cancer cell lines. For instance, quinazoline derivatives incorporating this scaffold have shown strong antiproliferative activity. One such derivative, PVHD121, exhibited potent activity against lung (A549, NCI-H460), colon (HCT116), breast (MCF7), prostate (PC3), and cervical (HeLa) cancer cell lines, with IC50 values ranging from 0.1 to 0.3 μM nih.gov.

Furthermore, the broader class of N-aryl enamino amides and their cyclic counterparts, dihydropyrimidinethiones (DHPMTs), which share structural similarities, have been evaluated for cytotoxicity. While acyclic enamino amides showed weaker activity, DHPMT derivatives were found to be more effective inhibitors of cancer cell growth, particularly against gastric (AGS) and breast (MCF-7) cancer cell lines nih.gov. For example, one of the most active DHPMT compounds showed an IC50 of 41.10 μM against AGS cells and 75.69 μM against MCF-7 cells nih.gov.

Below is a table summarizing the cytotoxic activity of selected derivatives.

Compound ClassCancer Cell LineIC50 (μM)
Quinazoline Derivative (PVHD121)A549 (Lung)0.1 - 0.3
Quinazoline Derivative (PVHD121)NCI-H460 (Lung)0.1 - 0.3
Quinazoline Derivative (PVHD121)HCT116 (Colon)0.1 - 0.3
Quinazoline Derivative (PVHD121)MCF7 (Breast)0.1 - 0.3
Quinazoline Derivative (PVHD121)PC3 (Prostate)0.1 - 0.3
Quinazoline Derivative (PVHD121)HeLa (Cervical)0.1 - 0.3
Dihydropyrimidinethione (2b)AGS (Gastric)41.10
Dihydropyrimidinethione (2b)MCF-7 (Breast)75.69

Molecular Targets in Cancer Pathways (e.g., Microtubule Targeting Agents)

A significant mechanism of action for anticancer compounds derived from the this compound scaffold appears to be the disruption of microtubule dynamics. Microtubules are crucial for cell division, and agents that interfere with their polymerization or depolymerization can induce cell cycle arrest and apoptosis nih.govnih.gov.

Research on 1-phenyl-1-(quinazolin-4-yl)ethanols, which are structurally related, indicates that they inhibit tubulin polymerization by binding to the colchicine site nih.gov. This interference with the microtubule system leads to an arrest of cancer cells in the G2/M phase of the cell cycle, a characteristic feature of microtubule-destabilizing drugs nih.gov. Phenylcyclohexene derivatives have also been found to bind to the colchicine site of tubulin, further supporting the role of the phenyl and cyclohexyl moieties in microtubule targeting nih.gov.

Structure-Activity Relationships for Anticancer Potency

Structure-activity relationship (SAR) studies on related compound series have provided insights into the chemical features necessary for potent anticancer activity. For quinazoline-based derivatives, modifications at the 2- and 4-positions of the quinazoline core have led to the discovery of more potent anticancer agents nih.gov. Specifically, 2-chloroquinazoline derivatives were identified as being particularly potent nih.gov.

In the case of quinoxaline (B1680401) derivatives, another related heterocyclic system, the nature and position of substituents play a crucial role. For example, the presence of an aliphatic linker at the third position and the type of heterocyclic system at the second position significantly influence cytotoxicity mdpi.com. Studies on benzofuran derivatives have also highlighted that the placement of halogen atoms on the N-phenyl ring can enhance cytotoxic properties, with the para position often yielding maximum activity mdpi.com. These findings suggest that systematic modification of the phenyl and cyclohexyl rings of this compound could lead to the development of highly potent and selective anticancer agents.

Neurological and Central Nervous System Activity

The N-phenyl-N-cyclohexylamine scaffold is also a key feature in compounds designed to interact with targets in the central nervous system, particularly dopamine and serotonin receptors.

Dopamine Receptor Affinity and Selectivity (e.g., D3 Receptor, 5-HT1A)

Derivatives containing the N-arylpiperazine moiety, which can be considered a more complex analog of the this compound structure, have been extensively studied for their affinity to dopamine and serotonin receptors. The dopamine D3 receptor is a key target in the treatment of various neurological and psychiatric disorders.

Compounds with a phenyl group connected to a nitrogen-containing heterocyclic system have shown high binding affinities for the D3 receptor, with Ki values in the nanomolar range nih.gov. For instance, certain derivatives exhibit Ki values as low as 0.68–1.1 nM for the D3 receptor, with over 100-fold selectivity compared to the D2 receptor nih.gov.

Similarly, the serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. Arylpiperazine ligands have demonstrated high affinity for the 5-HT1A receptor bg.ac.rs. The introduction of specific substituents, such as a 2-methoxyphenyl group, on the piperazine moiety can result in ligands with very high affinity, with Ki values as low as 1.2 nM mdpi.comsemanticscholar.org.

The table below presents binding affinity data for representative compounds with related structures.

Compound ClassReceptor TargetBinding Affinity (Ki, nM)
Phenylpiperazine DerivativeDopamine D30.68 - 1.1
(2-Methoxyphenyl)piperazine Derivative5-HT1A1.2
Memantine Derivative5-HT1A21.3

Analgesic and Antidepressant Properties

The structural motifs present in this compound are also found in compounds investigated for their analgesic and antidepressant potential.

A series of cyclohexyl-N-acylhydrazone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, designed through molecular modification, showed significant analgesic effects in classical pharmacological models, such as the acetic acid-induced writhing test nih.gov. The replacement of an aromatic system with a cyclohexyl unit was found to improve both anti-inflammatory and analgesic activities nih.gov.

In the realm of antidepressant research, various derivatives containing phenyl and cyclohexyl groups have been explored. For example, a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives were studied for their ability to inhibit the reuptake of norepinephrine and serotonin, a key mechanism for many antidepressant drugs nih.gov. This research led to the development of venlafaxine, a clinically used antidepressant nih.gov. The presence of prenyl motifs in various natural and synthetic compounds has also been linked to antidepressant activity through mechanisms like serotonin/norepinephrine reuptake inhibition and MAO-A inhibition nih.gov.

Biological Applications as Building Blocks for Bioactive Compounds

The primary potential of this compound in a biological context appears to be its role as a versatile building block or scaffold for the synthesis of more complex bioactive molecules. The presence of two reactive amine groups and two distinct ring systems provides a foundation for a variety of chemical modifications.

The cyclohexylamine (B46788) moiety is a common feature in many biologically active compounds. Its incorporation can influence a molecule's lipophilicity, conformational rigidity, and metabolic stability, all of which are critical pharmacokinetic and pharmacodynamic properties. For example, derivatives of cyclohexylamine have been explored for their potential as analgesics and antidepressants researchgate.net.

The 2-aminophenyl (or o-phenylenediamine) portion of the molecule is a well-established precursor for the synthesis of benzodiazepines and other heterocyclic systems that exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects.

By combining these two structural motifs, this compound offers a unique starting point for the development of novel chemical entities. Medicinal chemists could potentially utilize this compound to synthesize libraries of derivatives for screening against various biological targets. The general strategy would involve modifying the amine groups or the aromatic ring to explore the structure-activity relationships (SAR) for a desired therapeutic effect. The inherent structure of this compound provides a three-dimensional framework that can be systematically altered to optimize interactions with biological macromolecules.

Catalysis and Coordination Chemistry

N-(2-aminophenyl)-N-cyclohexylamine as a Ligand in Metal Complexes

The ability of this compound to form stable and catalytically active complexes with transition metals is a cornerstone of its utility in synthetic chemistry. The synthesis and characterization of these complexes, along with the investigation of their coordination modes, provide fundamental insights into their reactivity.

Synthesis and Characterization of Transition Metal Complexes

The characterization of these complexes often reveals key structural features. For instance, the geometry around the metal center can vary from square planar to octahedral, depending on the metal and the other ligands present in the coordination sphere. internationaljournalssrg.orgnih.gov Techniques like UV-Visible spectroscopy and magnetic susceptibility measurements can further elucidate the electronic structure and geometry of the complexes. nih.govresearchgate.net

Investigation of Ligand-Metal Coordination Modes and Binding Properties

This compound can exhibit various coordination modes, acting as a mono- or bidentate ligand. The primary and secondary amine groups within the molecule provide the sites for coordination to the metal center. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

In many instances, the ligand coordinates in a bidentate fashion through the nitrogen atoms of the aniline and the secondary amine, forming a stable chelate ring with the metal center. mdpi.com Theoretical studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by providing insights into the relative stabilities of different coordination isomers and the nature of the metal-ligand bonding. rsc.org These computational methods can help predict the most stable geometry and understand the electronic properties of the complexes, which are crucial for their catalytic activity. rsc.org

Applications in Catalytic Organic Transformations

The metal complexes derived from this compound and related ligands have demonstrated significant catalytic activity in a range of important organic transformations. These applications leverage the unique electronic and steric properties conferred by the ligand to achieve high efficiency and selectivity.

Ruthenium-Catalyzed C-N Bond Activation and Deaminative Coupling

Ruthenium complexes featuring ligands analogous to this compound have been employed in C-N bond activation reactions. This type of transformation is of great interest as it allows for the cleavage of traditionally inert carbon-nitrogen bonds, opening new pathways for molecular synthesis. These catalytic systems can facilitate deaminative coupling reactions, where an amine group is removed and a new bond is formed. The development of such reactions is a significant advancement in C-H bond functionalization, a field that has seen rapid growth with the use of transition metal catalysts like ruthenium. mdpi.comscilit.com

Cyclometalated Iridium Complex-Catalyzed N-Alkylation and Dehydrogenation

Cyclometalated iridium complexes are powerful catalysts for N-alkylation reactions, particularly through the "borrowing hydrogen" methodology. nih.govacs.org In this process, an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with an amine to form an imine. The iridium hydride species, formed during the initial dehydrogenation, then reduces the imine to the corresponding N-alkylated amine. nih.gov This atom-economical process often utilizes water as a green solvent and can achieve high yields with a broad range of substrates. nih.govacs.org The ligand plays a crucial role in stabilizing the iridium center and facilitating the key steps of the catalytic cycle.

Catalyst SystemSubstrate 1Substrate 2ProductSolventYield (%)
Cyclometalated Iridium ComplexAnilineBenzyl alcoholN-BenzylanilineWater96
Cyclometalated Iridium Complex4-MethoxyanilineEthanolN-Ethyl-4-methoxyanilineWater92
Cyclometalated Iridium ComplexCyclohexylamine (B46788)1-PropanolN-PropylcyclohexylamineToluene85

Ruthenium-Catalyzed N-Methylation of Amines

Ruthenium complexes are also highly effective catalysts for the N-methylation of amines using methanol as a C1 source. nih.govnih.gov This transformation is of significant industrial importance for the synthesis of numerous pharmaceuticals and fine chemicals. The catalytic cycle typically involves the dehydrogenation of methanol to formaldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine or hemiaminal. researchgate.net Ligands containing both N-H and other donor functionalities, similar in principle to this compound, can participate in metal-ligand cooperation to facilitate these steps. rsc.org The choice of ligand can significantly influence the selectivity of the reaction, allowing for either mono- or di-methylation of the amine. researchgate.netresearchgate.net

CatalystAmine SubstrateMethylating AgentBaseProductYield (%)
[(p-cymene)Ru(2,2'-bpyO)(H₂O)]AnilineMethanolK₂CO₃N-Methylaniline95
NHC-amine Ru complexBenzylamineMethanolCs₂CO₃N-Methylbenzylamine98
[RuCp*Cl₂]₂/dpePhos4-NitroanilineMethanolLiOtBuN-Methyl-4-nitroaniline91

Absence of Specific Mechanistic Data for this compound in Catalysis

Initial research into the catalytic applications and coordination chemistry of the specific compound this compound reveals a significant lack of detailed mechanistic studies in publicly available scientific literature. While the broader class of N-substituted o-phenylenediamines and related diamine ligands are known to be effective in a variety of catalytic processes, specific insights into the catalytic cycles and ligand effects for this compound are not well-documented.

In analogous systems involving asymmetrically substituted diamine ligands, the steric bulk and electronic nature of the substituents have been shown to play a crucial role in controlling the stereoselectivity of reactions, such as in asymmetric hydrogenation. The chirality of the ligand, if present, can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

However, without specific research focusing on this compound, any discussion of its role in catalytic cycles remains speculative. Detailed information regarding reaction intermediates, kinetic data, and computational modeling, which are essential for elucidating reaction mechanisms, is not available for this particular compound. Further experimental and theoretical studies are required to establish the precise mechanistic pathways and ligand effects associated with the catalytic applications of this compound.

Environmental Research and Ecotoxicological Studies

Environmental Fate and Degradation Pathways of Amines and Derivatives

The persistence and transformation of N-(2-aminophenyl)-N-cyclohexylamine in the environment are governed by a series of complex physical, chemical, and biological processes. Its structure, combining both an aromatic amine and a cyclohexylamine (B46788) moiety, suggests multiple pathways for degradation. Amines released into the environment can undergo various transformations that determine their ultimate fate and impact. nih.gov

Once released into the atmosphere, amines are subject to photo-oxidation, a process largely dominated by reactions with hydroxyl (OH) radicals. nilu.nonilu.com This reaction typically involves the abstraction of a hydrogen atom from the amine. nilu.no For a compound like this compound, H-abstraction can occur at the amino group, the cyclohexyl ring, or the aminophenyl ring. The atmospheric lifetime of amines can be relatively short, on the order of a day for some amides, leading to wide dispersion of their secondary products. nilu.com

The photochemistry of N-phenyl derivatives can be particularly complex. For instance, studies on N-phenyl dibenzothiophene sulfoximine have shown that UV-A irradiation can induce cleavage of the S–N bond, releasing a phenyl nitrene intermediate. d-nb.infonih.gov This reactive intermediate can then lead to the formation of other products, such as azobenzene. d-nb.infonih.gov Similarly, it is plausible that this compound could undergo photocleavage at the C-N bonds under UV irradiation. Autoxidation has also been identified as a significant atmospheric pathway for amines, leading to the formation of hydroperoxy amides, which could contribute to the formation of secondary organic aerosols. acs.org The degradation of amines in the atmosphere can also lead to the formation of nitrosamines through reactions with nitrogen oxides. nih.gov

In aquatic and soil environments, biodegradation by microorganisms is a primary pathway for the breakdown of aromatic amines. imrpress.com Aniline, the simplest aromatic amine, is readily biodegraded. waterquality.gov.au Generally, aromatic amines can be utilized by various microorganisms as a source of carbon and nitrogen. nih.gov The process often begins with enzymatic actions, such as those from oxygenases, which cleave the aromatic ring, making the compound more susceptible to further degradation. mdpi.com

However, the rate and extent of biodegradation are influenced by numerous environmental factors. Soil pH, in particular, can significantly impact degradation rates, with enhanced biodegradation of some compounds observed in soils with a high pH. nih.govmdpi.com The presence of dissolved organic carbon can also enhance the release and biodegradation of related compounds in soil-water systems. researchgate.net Aromatic amines can bind to soil and sediment particles, a process influenced by the soil's organic matter content. imrpress.com This sorption can reduce the bioavailability of the amines to microorganisms, potentially leading to their persistence in the environment. imrpress.comnih.gov While many amines are biodegradable, some degradation products may be more persistent and toxic than the parent compound. nih.gov

The degradation of amines leads to a variety of transformation products, the nature of which depends on the specific degradation pathway.

Atmospheric Degradation Products:

Photo-oxidation: The reaction of amines with OH radicals in the atmosphere can produce a range of products. For simple amines, these include amides and isocyanates. nilu.com

Nitrosamines and Nitramines: In the presence of nitrogen oxides (NOx), amines can form N-nitrosamines, some of which are known carcinogens. nih.gov Nitramines can also be formed directly from the reaction of some amines with OH radicals. nilu.com

Aerosols: The atmospheric oxidation of amines can contribute substantially to the formation of secondary organic aerosols. nilu.comacs.org

Aquatic and Soil Degradation Products:

Hydroxylated Derivatives: Microbial degradation in soil and water often involves hydroxylation of the aromatic ring as an initial step.

Ring Cleavage Products: Bacteria and fungi possess enzymes like oxygenases that can break open the aromatic ring, leading to the formation of aliphatic acids that can be further mineralized. mdpi.com

Bound Residues: Aromatic amines and their degradation products can covalently bind to soil organic matter and sediments, forming bound residues that are difficult to extract and characterize. nih.gov

Toxic Intermediates: The environmental degradation of complex molecules can sometimes lead to the formation of toxic and non-biodegradable transformation products. nih.gov For example, the degradation of certain pharmaceuticals has been shown to produce intermediates that are mutagenic, genotoxic, or cytotoxic. nih.gov

Ecotoxicological Assessments on Model Organisms

The potential ecological risk of this compound can be inferred from ecotoxicological data on related aromatic amines, particularly aniline and its derivatives. These compounds are known to be toxic to a wide range of aquatic organisms. researchgate.net

Aromatic amines exhibit varying levels of toxicity to aquatic life, including fish, crustaceans, and algae. Aniline and its derivatives are classified as "polar narcotics" in aquatic toxicology, meaning their toxicity is caused by non-specific mechanisms. imrpress.com

Studies have demonstrated significant interspecies differences in sensitivity to aniline derivatives. nih.gov For example, the cladoceran crustacean Daphnia magna is often more sensitive than fish species like Danio rerio (zebrafish) or algae like Pseudokirchneriella subcapitata. nih.gov Furthermore, toxicity can vary between different life stages of the same organism, with embryos sometimes showing greater sensitivity than juveniles for certain aniline derivatives. nih.gov Chronic exposure to low concentrations of aniline has been shown to reduce fish yield, specific growth rate, and food conversion efficiency in tilapia (Oreochromis mossambicus). nih.gov

Below is a summary of acute toxicity data for aniline in several aquatic model organisms.

OrganismSpeciesEndpoint (Duration)Toxicity Value (mg/L)Reference
FishOreochromis mossambicus (Tilapia)96h LC5069.4 nih.gov
FishDanio rerio (Zebrafish)96h LC50116 researchgate.net
FishPimephales promelas (Fathead minnow)96h LC502.2 - 187 waterquality.gov.au
CrustaceanDaphnia magna48h LC500.08 waterquality.gov.au
CrustaceanMoina micrura96h LC500.6 nih.gov
WormBranchiura sowerbyi96h LC50586 nih.gov

The introduction of aromatic amine pollutants into terrestrial ecosystems can have significant effects on soil health. The occurrence of these compounds in soil is often linked to industrial effluents and combustion processes. imrpress.com

Methodologies for Environmental Monitoring and Contaminant Detection

The environmental monitoring of this compound, an aromatic amine, necessitates robust analytical methodologies capable of detecting and quantifying the compound at trace levels in complex environmental matrices such as water, soil, and air. While specific studies on this compound are not extensively documented in publicly available literature, established methods for the analysis of aromatic amines and related compounds provide a strong foundation for its environmental surveillance. These methods generally involve a multi-step process encompassing sample collection, preparation, chromatographic separation, and detection.

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the target analyte and the nature of the environmental sample. For compounds like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are considered suitable techniques. oup.com

Sample Preparation

Effective sample preparation is a critical step to isolate the target analyte from interfering matrix components and to concentrate it to a level amenable to instrumental analysis. Common approaches for aromatic amines include:

Liquid-Liquid Extraction (LLE): This traditional technique involves the partitioning of the analyte from an aqueous sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique where the sample is passed through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. XAD resins have been utilized in SPE columns for the extraction of aromatic amines from liquid samples. nih.gov

Single-Drop Microextraction (SDME): This is a miniaturized version of LLE that uses a single micro-drop of an organic solvent for extraction, offering advantages in terms of reduced solvent consumption and high enrichment factors. oup.com

Derivatization: To enhance the volatility and thermal stability of aromatic amines for GC analysis, a derivatization step is often employed. This involves a chemical reaction to convert the amine into a less polar and more volatile derivative. For instance, derivatization with heptafluorobutyric anhydride (B1165640) has been used for the analysis of aromatic amines in air samples. publisso.de

Chromatographic Separation and Detection

Once the sample is prepared, the extract is introduced into a chromatographic system for separation and subsequent detection.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile organic compounds. When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity for the identification and quantification of analytes. oup.comspringernature.com GC-MS is a widely used method for the analysis of various environmental contaminants, including aromatic amines. mdpi.com For enhanced sensitivity, especially at trace levels, techniques like negative chemical ionization (NCI) mass spectrometry can be employed. nih.gov A flame ionization detector (FID) is another common detector used with GC. americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds and is a viable alternative to GC for aromatic amines. tandfonline.comnih.gov HPLC systems are often coupled with UV-Vis, fluorescence, or mass spectrometry detectors. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for the analysis of a wide range of environmental chemicals in complex matrices like urine, offering high sensitivity and specificity. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly when coupled with amperometric detection, has also been developed for the determination of aromatic amines in water samples. researchgate.net

Research Findings and Performance of Analytical Methods

The performance of these analytical methods is typically evaluated based on several key parameters, including linearity, recovery, and limits of detection (LOD). While specific data for this compound is not available, the following table summarizes typical performance characteristics reported for the analysis of other aromatic amines using various methodologies, which can be considered indicative of the expected performance for the target compound.

Analytical MethodAnalyte(s)Sample MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)
SDME-GC-FID oup.comAniline, 4-methylanilineEnvironmental Water0.5–50 µg/mL79.5–122.7Not specified
SDME-GC-FID oup.comN-methylaniline, N,N-diethylanilineEnvironmental Water0.1–50 µg/mL79.5–122.7Not specified
GC-MS (derivatization) publisso.deVarious aromatic aminesWorkplace AirNot specifiedNot specifiedDown to 100 µg/m³ for 1-naphthylamine
UHPLC-QqQ-MS acs.orgp-Phenylenediamine-quinonesRunoff Water, Soil, AirNot specifiedNot specifiedMedian level of IPPD-quinone in runoff water was 0.56 µg/L
LC-MS/MS nih.gov121 multi-class environmental chemicalsHuman UrineNot specified80–120 for >95% of analytes≤ 0.1 ng/mL for 101 analytes

This table is generated based on data from multiple sources and is intended to be interactive.

It is important to note that the development and validation of a specific method for this compound would be necessary to establish its precise performance characteristics and to ensure reliable environmental monitoring. The choice of the final methodology would depend on the specific monitoring program's objectives, the required detection limits, and the available instrumentation.

Future Research Directions and Translational Perspectives for this compound

The chemical compound this compound, a substituted diamine containing both aromatic and aliphatic functionalities, presents a scaffold of significant interest for future research and development. Its structural motifs are found in molecules with demonstrated biological activity and potential applications in materials science. This article explores future research directions and translational perspectives for this compound, focusing on sustainable synthesis, computational modeling, therapeutic potential, materials development, and the pathway to clinical application.

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